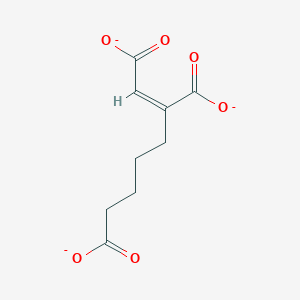
cis-(Homo)3aconitate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cis-trihomoaconitate(3-) is a tricarboxylic acid trianion obtained by deprotonation of the three carboxy groups of cis-trihomoaconitic acid; major species at pH 7.3. It is a conjugate base of a cis-trihomoaconitic acid.
科学研究应用
Biochemical Research
cis-(Homo)3-aconitate plays a significant role in metabolic pathways, particularly in the biosynthesis of coenzyme B. It acts as an intermediate in the metabolic conversion processes that are vital for energy production and cellular respiration. Research indicates that it may influence the activity of enzymes involved in the Krebs cycle and fatty acid metabolism .
Pharmacological Applications
Recent studies have shown that cis-(Homo)3-aconitate exhibits potential anti-inflammatory properties. Its derivatives are being investigated for their ability to modulate immune responses, making them candidates for therapeutic agents against inflammatory diseases .
Case Study: Anti-inflammatory Effects
A study explored the effects of cis-(Homo)3-aconitate on immune cells, demonstrating that it can downregulate pro-inflammatory cytokines, suggesting its potential use in treating conditions like arthritis or asthma .
Environmental Science
In environmental research, cis-(Homo)3-aconitate has been studied for its role in soil microbiology and plant growth. It is hypothesized to enhance nutrient availability and microbial activity in soil ecosystems .
Case Study: Soil Microbial Activity
Research conducted on agricultural soils showed that the application of cis-(Homo)3-aconitate improved microbial diversity and increased crop yields, indicating its potential as a natural fertilizer .
Data Tables
| Application Area | Description | Findings |
|---|---|---|
| Biochemical Research | Intermediate in metabolic pathways | Influences enzyme activity in Krebs cycle |
| Pharmacology | Potential anti-inflammatory agent | Downregulates pro-inflammatory cytokines |
| Environmental Science | Enhances soil microbial activity | Improves microbial diversity and crop yields |
常见问题
Basic Research Questions
Q. What experimental protocols are recommended for synthesizing and characterizing cis-(Homo)3aconitate?
- Methodological Answer : Synthesis should begin with controlled chain extension of 2-oxocarboxylic acids (C9H12O6), as outlined in the 2-oxocarboxylic acid pathway . Purification via recrystallization or chromatography must be validated using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to confirm molecular weight (216.19 g/mol) and stereochemistry . For reproducibility, experimental sections should detail reaction conditions (solvent, temperature, catalysts) and include raw spectral data in supplementary materials .
Q. How can vibrational spectroscopy distinguish cis-(Homo)3aconitate from its trans isomer?
- Methodological Answer : Symmetry differences between cis and trans isomers lead to distinct infrared (IR) and Raman spectral signatures. For example, cis isomers often exhibit split absorption bands due to lower symmetry (e.g., C2v vs. D4h), as seen in Pd-Cl bond vibrations in analogous complexes . Assignments should reference computational models (e.g., DFT-optimized geometries) and experimental spectra, with peak deviations >10 cm<sup>−1</sup> indicating isomer-specific distortions .
Advanced Research Questions
Q. How do computational methods reconcile discrepancies between DFT-optimized geometries and experimental EXAFS data for cis-(Homo)3aconitate?
- Methodological Answer : Discrepancies arise from electron correlation effects in DFT models. For example, cis-[Re4Mo2Se8(CN)6]<sup>4−</sup> shows a 0.197 Å M–M bond variation in DFT versus 0.091 Å in EXAFS . Mitigate this by hybrid functionals (e.g., B3LYP) and validating against experimental EXAFS fitting parameters (e.g., R-factor <0.02). Multi-configurational methods (CASSCF) may better capture metal-ligand distortions .
Q. What strategies resolve contradictions in HOMO-LUMO gap measurements between cyclic voltammetry (CV) and theoretical calculations?
- Methodological Answer : CV-derived gaps (e.g., 2.14 eV for imine analogs ) may differ from DFT due to solvent effects or approximations in exchange-correlation functionals. Calibrate computational models using solvent-phase calculations (e.g., PCM) and benchmark against experimental UV-Vis and CV data. For cis-(Homo)3aconitate, compare B3LYP/6-31G(d) results (aligned with experimental trends ) with higher-level methods like CCSD(T) .
Q. How does photoexcitation alter the reactivity of cis-(Homo)3aconitate in inorganic systems?
- Methodological Answer : Light-induced MLCT (metal-to-ligand charge transfer) states can isomerize or destabilize the cis configuration. For example, cis-κ<sup>1</sup>-B3A1-MLCT states in Re/Mo clusters exhibit axial distortion (51 kcal/mol above ground state) . Use time-resolved spectroscopy (fs-TA) to track transient intermediates and correlate with TD-DFT-predicted excitation energies .
Q. Data Analysis & Contradiction Management
Q. How should researchers address conflicting data on cis-(Homo)3aconitate’s enzymatic role in metabolic pathways?
- Methodological Answer : Cross-validate pathway annotations (e.g., 2-oxoacid extensions ) with enzyme assays (e.g., substrate-specific activity measurements) and knockout studies. If literature conflicts arise (e.g., ambiguous KEGG enzyme assignments ), use phylogenomic tools (e.g., BLAST-koala) to identify orthologs and confirm catalytic residues via site-directed mutagenesis .
Q. What statistical approaches are recommended for analyzing isomer-dependent bioactivity datasets?
- Methodological Answer : Apply multivariate analysis (e.g., PCA or PLS-DA) to separate cis/trans effects from confounding variables. For small sample sizes, use non-parametric tests (Mann-Whitney U) and report effect sizes with 95% CIs. Ensure raw data and code are archived in repositories like Zenodo for transparency .
属性
分子式 |
C9H9O6-3 |
|---|---|
分子量 |
213.16 g/mol |
IUPAC 名称 |
(Z)-hex-1-ene-1,2,6-tricarboxylate |
InChI |
InChI=1S/C9H12O6/c10-7(11)4-2-1-3-6(9(14)15)5-8(12)13/h5H,1-4H2,(H,10,11)(H,12,13)(H,14,15)/p-3/b6-5- |
InChI 键 |
NGULBISQWGMRGK-WAYWQWQTSA-K |
手性 SMILES |
C(CCC(=O)[O-])C/C(=C/C(=O)[O-])/C(=O)[O-] |
规范 SMILES |
C(CCC(=O)[O-])CC(=CC(=O)[O-])C(=O)[O-] |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















